Glucovanillin

Description

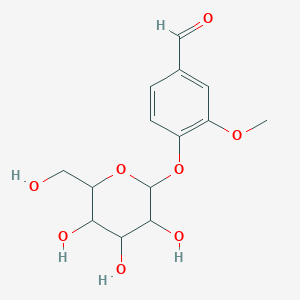

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRNQMUKVDHCFX-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197782 | |

| Record name | Glucovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-08-6 | |

| Record name | Glucovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANILLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81U1KBS6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis of Glucovanillin

Distribution and Localization in Botanical Systems

The distribution of glucovanillin within Vanilla planifolia is not uniform; instead, it is concentrated in specific tissues of the vanilla pod. This precise localization is critical for the plant's metabolic processes and the eventual development of the characteristic vanilla flavor during the curing process.

Quantitative Analysis of this compound Concentrations across Different Tissue Zones

Quantitative analyses have provided a clearer picture of the distribution of this compound within the vanilla pod. A significant majority, approximately 92%, of the total this compound content is stored in the placentae. researchgate.netmdpi.com The trichomes, while also a site of accumulation, hold a much smaller fraction, estimated at around 7%. researchgate.netmdpi.com The remaining tissues, such as the mesocarp and the interstitial fluid within the pod, contain negligible amounts of this compound. researchgate.net In fresh green vanilla beans, the concentration of this compound can be substantial, ranging from 10% to 15% on a dry weight basis. nih.gov One study documented a this compound concentration of 11.38% in fresh vanilla beans. nih.gov

The concentration within the aqueous phase of the storage tissues is remarkably high. In the placentae, the estimated concentration of this compound can reach up to 338 mM, while in the trichomes, it is around 252 mM. researchgate.net This high concentration underscores the efficiency of these tissues in synthesizing and sequestering the compound.

Table 1: Distribution of this compound in Green Mature Vanilla planifolia Pods

| Tissue | Percentage of Total this compound |

| Placentae | 92% |

| Trichomes | 7% |

| Mesocarp & Interstitial Fluid | Traces |

This table is generated based on data from research articles. researchgate.netmdpi.com

Biosynthetic Pathways of this compound

The formation of this compound is a complex metabolic process that begins with common primary metabolites and proceeds through a series of enzymatic reactions. The pathway is an extension of the general phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites.

Identification of Precursor Compounds and Metabolic Intermediates (e.g., Tyrosine, Phenylalanine, p-Coumaric Acid)

The biosynthesis of this compound originates from the aromatic amino acids L-phenylalanine and, to a lesser extent, tyrosine. ontosight.aifrontiersin.org These precursors enter the phenylpropanoid pathway, where they are converted into a series of intermediate compounds. Key among these are the hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ferulic acid, which are widely recognized as precursors to vanillin (B372448) biosynthesis. researchgate.netcirad.frnih.gov

Labeling experiments using ¹⁴C-labeled precursors have confirmed the roles of these compounds. Studies have shown the incorporation of radioactivity from labeled phenylalanine, p-coumaric acid, and ferulic acid into this compound in mature vanilla pods, providing strong evidence for their roles in the biosynthetic pathway. psu.edunih.gov Specifically, the conversion of p-coumaric acid to ferulic acid is a critical step leading towards vanillin. nih.govnih.gov Other identified intermediates in the phenolic biosynthetic pathway include p-hydroxybenzaldehyde and the glucosides of p-hydroxybenzyl alcohol. cirad.fr

Enzymatic Transformations Leading to this compound Formation (e.g., Hydroxylation, Methylation, Glycosylation)

The conversion of precursor compounds into this compound involves several key enzymatic transformations:

Hydroxylation: This process involves the addition of hydroxyl (-OH) groups to the aromatic ring of the precursor molecules. For instance, the conversion of p-coumaric acid involves hydroxylation steps. ontosight.aigoogle.com Cytochrome P450 enzymes are key players in these aromatic ring hydroxylation reactions. mdpi.com

Methylation: This step involves the addition of a methyl (-CH₃) group, which is crucial for the formation of the methoxy (B1213986) group characteristic of vanillin. The enzyme caffeic acid O-methyltransferase (COMT) is central to this process, catalyzing the conversion that leads to ferulic acid. mdpi.comnih.gov

Glycosylation: This is the final key step in the formation of this compound, where a glucose molecule is attached to the vanillin molecule. researchgate.net This reaction is catalyzed by UDP-glycosyltransferases (UGTs) and serves to create a stable, water-soluble, and non-toxic storage form of vanillin. mdpi.comresearchgate.net

Elucidation of Hypothetical and Confirmed Biosynthetic Routes

Several routes for vanillin and subsequently this compound biosynthesis have been proposed, with ongoing research continuing to refine our understanding. It is generally accepted that the pathway branches from the phenylpropanoid pathway. cirad.fr

One major proposed pathway proceeds via ferulic acid . In this route, phenylalanine is converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. Further hydroxylation and methylation reactions lead to the formation of ferulic acid. psu.edumdpi.comnih.gov The conversion of ferulic acid to vanillin is a critical and debated step. One hypothesis suggests a side-chain shortening of ferulic acid through β-oxidation. psu.edu More recent research has identified a single enzyme, vanillin synthase (VpVAN), that can directly catalyze the conversion of ferulic acid and its glucoside to vanillin and vanillin glucoside, respectively. researchgate.netresearchgate.net

An alternative proposed pathway involves the non-oxidative chain shortening of p-coumaric acid to form p-hydroxybenzaldehyde. psu.educirad.fr An enzyme known as 4-hydroxybenzaldehyde (B117250) synthase (4HBS) has been identified and is believed to catalyze this reaction. google.comcirad.fr This p-hydroxybenzaldehyde would then undergo further hydroxylation and methylation to form vanillin. google.comgoogle.com

While both pathways have experimental support, evidence from labeling studies strongly suggests that the route via ferulic acid is a significant contributor to vanillin biosynthesis in mature vanilla pods. psu.edunih.gov It is also possible that multiple routes operate simultaneously within the plant. cirad.fr Once vanillin is synthesized, it is rapidly converted to this compound through glycosylation for storage. psu.edunih.gov

Enzymatic and Microbial Transformations of Glucovanillin

Hydrolysis of Glucovanillin to Vanillin (B372448)

The fundamental reaction responsible for the release of vanillin is the enzymatic hydrolysis of its glucoside precursor, this compound. cirad.frwikipedia.org In mature green vanilla pods, the vast majority of the potential vanillin exists in this glycosylated, non-volatile form. cirad.fr The hydrolysis reaction, catalyzed by β-glucosidase enzymes, cleaves the β-glycosidic bond, yielding D-glucose and the aromatic aldehyde, vanillin. acs.orgundip.ac.id This process is intentionally initiated during the curing of vanilla beans, which involves steps that disrupt cellular structures to allow the enzyme to access its substrate. cirad.frresearchgate.net

β-D-glucosidases (EC 3.2.1.21) are the primary catalysts responsible for the cleavage of this compound. wikipedia.orgoup.com These enzymes are not unique to the vanilla orchid; they are ubiquitous in plants, where they play roles in defense, growth, and the release of chemical compounds from glycosylated precursors. mdpi.com In the context of vanilla processing, both endogenous plant enzymes and enzymes from colonizing microbes contribute to the final vanillin yield. cirad.frresearchgate.net

The vanilla bean (Vanilla planifolia) contains its own native β-glucosidase. cirad.fr This endogenous enzyme's activity is present throughout the development of the fruit, reaching its highest levels approximately six to seven months after pollination, which coincides with the peak accumulation of its substrate, this compound. nih.govresearchgate.net The enzyme is freely soluble in dilute buffers, rather than being tightly bound to the cell wall. nih.gov

Key characteristics of the purified endogenous β-glucosidase have been identified through various studies. The optimal pH for its activity is approximately 6.5, which is close to the pH of 6.2 found in mature vanilla beans. researchgate.net The optimal temperature for its function is in the range of 38-40°C. oup.comcirad.fr However, the enzyme is sensitive to heat and can be significantly inactivated by the high temperatures used during the initial "killing" stage of the curing process. oup.comnih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Optimal pH | ~6.5 | oup.comresearchgate.netcirad.fr |

| Optimal Temperature | 38-40°C | oup.comcirad.fr |

| Native Molecular Weight | ~200 kDa | cirad.fr |

During the traditional curing process, the surface of the vanilla bean becomes colonized by various microorganisms that also contribute to the hydrolysis of this compound. researchgate.net Research has shown that bacteria, particularly isolates of the genus Bacillus, produce β-glucosidase enzymes that actively participate in vanillin formation. researchgate.net This microbial hydrolysis occurs on the surface of the beans as this compound disperses from the inner tissues during curing. researchgate.net The phylum Firmicutes, which includes Bacillus, is one of several bacterial groups known to possess β-glucosidase-producing members, highlighting the broad potential for microbial contribution to this process. nih.gov

The kinetics of the endogenous vanilla β-glucosidase have been studied using both its natural substrate, this compound, and synthetic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG). In vitro studies, using purified enzyme extracts, show that the enzyme behaves according to standard Michaelis-Menten kinetics. researchgate.netcirad.frresearchgate.net The Michaelis constant (Km), a measure of the enzyme's affinity for its substrate, has been reported in the range of 2.07 mM to 20 mM for this compound. oup.comcirad.fr

A crucial finding is that the enzyme appears to function differently in vivo (within the bean tissue) compared to in vitro. cirad.frresearchgate.net Research suggests that in vivo, the β-glucosidase adopts an allosteric mode of regulation. researchgate.netresearchgate.netcirad.fr This allosteric behavior results in the enzyme having a lower affinity for this compound within the complex cellular environment of the bean than what is observed in simplified lab assays. cirad.frresearchgate.net This regulatory mechanism may play a role in controlling the rate of vanillin release during the slow curing process.

| Substrate | Km (Michaelis Constant) | Kinetic Model | Source |

|---|---|---|---|

| This compound (in vitro) | 2.07 mM - 20 mM | Michaelian | oup.comcirad.frcirad.fr |

| p-Nitrophenyl-β-D-glucopyranoside (in vitro) | 1.1 mM - 4.3 mM | Michaelian | cirad.frcirad.fr |

| This compound (in vivo) | Lower affinity than in vitro | Allosteric | researchgate.netcirad.frresearchgate.net |

In a living, intact green vanilla bean, significant hydrolysis of this compound does not occur despite the presence of both the substrate and the enzyme. nih.gov This is due to strict cellular compartmentation, a key regulatory mechanism that spatially separates the enzyme from its substrate. researchgate.netrroij.compertanian.go.id

This compound is predominantly stored within the vacuoles of cells located in the placental tissue and the secretory papillae of the bean. cirad.frnih.govresearchgate.netmdpi.com In contrast, the β-glucosidase enzyme is located in the cytoplasm and potentially the periplasmic space of cells in the mesocarp and endocarp. nih.govresearchgate.net The hydrolysis reaction is therefore physically prevented by the tonoplast (the vacuolar membrane) and the plasma membrane.

The curing process, whether through heat treatment ("killing"), freezing and thawing, or natural senescence, works by inducing decompartmentation. researchgate.netpertanian.go.idmdpi.com This disruption of cellular and membrane integrity allows the vacuolar this compound to come into contact with the cytoplasmic β-glucosidase, initiating the hydrolytic release of vanillin. researchgate.netnih.gov The extent of this decompartmentation is the primary rate-limiting factor for vanillin production. researchgate.netresearchgate.net Studies have shown that if complete cellular breakdown is achieved (e.g., through freezing), a very high yield of hydrolysis (>95%) can occur, even if a significant portion of the β-glucosidase activity has been lost due to the treatment. researchgate.netpertanian.go.id

The efficiency of this compound hydrolysis is highly dependent on several environmental and biochemical factors, many of which are manipulated during the traditional curing process.

Temperature: Temperature has a dual effect. The initial "killing" step often involves scalding the beans in hot water (e.g., 60-80°C), which effectively disrupts cell membranes to initiate hydrolysis. cirad.frrroij.com However, these same temperatures rapidly denature the β-glucosidase enzyme. oup.comnih.gov For instance, treatment at 70°C for just 90 seconds can result in a 60% loss of activity. oup.com The rate of subsequent hydrolysis during storage is inversely related to the intensity of the initial heat treatment; a milder initial treatment leaves more active enzyme, resulting in a faster initial rate of vanillin release. cirad.fr The optimal temperature for the enzyme itself is around 38-40°C. oup.com

pH: The optimal pH for vanilla β-glucosidase is ~6.5. researchgate.netcirad.fr The natural pH of the bean's vacuolar sap is between 5.0 and 5.5, a range in which the enzyme is known to be unstable. nih.gov This pH difference may serve as an additional, passive control mechanism that limits premature hydrolysis in the event of minor membrane leakage in the living bean.

Processing Methods: The traditional curing process, involving stages of killing and sweating, is designed to promote enzymatic hydrolysis. cirad.fr However, the balance between achieving decompartmentation and preserving enzyme activity is delicate, often resulting in incomplete hydrolysis and a final vanillin yield of only about 40% of the bean's potential. cirad.fr Alternative methods like freezing and thawing can achieve near-complete cellular disruption, leading to a much higher hydrolysis yield. researchgate.netpertanian.go.id

Role of β-Glucosidase Enzymes in this compound Hydrolysis

Microbial Interactions in this compound Biotransformation

The curing of vanilla beans is a complex process involving both endogenous plant enzymes and microbial activity to develop its characteristic flavor and aroma. edpsciences.orgasm.org While it was traditionally believed that the hydrolysis of this compound to vanillin was solely the work of the vanilla bean's own β-D-glucosidase, recent studies have highlighted the significant contribution of microorganisms. nih.govasm.org

Identification and Characterization of Microbial Communities Involved (e.g., Bacillus species, Fungi)

Research has identified specific microbial genera that are predominant during the vanilla curing process and are directly involved in the biotransformation of this compound. frontiersin.orgresearchgate.net Among bacteria, species of the genus Bacillus are consistently found to be key players. frontiersin.orgnih.gov Fungi, particularly of the genus Aspergillus, also play a significant role in flavor development. frontiersin.orgnih.gov

Bacillus Species: Studies have isolated and identified several Bacillus species from the surface of vanilla beans during curing, including Bacillus subtilis and Bacillus siamensis. frontiersin.orgcirad.fr These bacteria have been shown to produce β-D-glucosidase, the enzyme responsible for hydrolyzing this compound. researchgate.netmdpi.com The abundance of Bacillus has been observed to fluctuate throughout the curing stages, with a significant increase during the sweating phase, which is critical for flavor development. nih.gov For instance, the relative abundance of Bacillus can increase dramatically from a mere 0.09% in blanched beans to over 72% during the sweating stage. nih.gov Some studies have even utilized Bacillus isolates in "Bacillus-assisted" curing to enhance vanillin production. frontiersin.org

Fungi: The fungal community, with Aspergillus as a dominant genus, is also integral to the flavor formation in vanilla beans. frontiersin.orgnih.gov Aspergillus niger has been noted for its ability to deacetylate ferulic acid to vanillic acid, a precursor to vanillin. frontiersin.org The presence and activity of Aspergillus throughout the curing process suggest its important contribution to the final flavor profile. frontiersin.org Other fungal endophytes, such as Pestalotiopsis microspora and Diaporthe phaseolorum, have been found to convert this compound into vanillin and other related flavor compounds like vanillyl alcohol. universiteitleiden.nl

The following table summarizes the key microbial players and their observed roles in this compound biotransformation.

| Microbial Genus | Specific Species | Role in this compound Biotransformation |

| Bacillus | B. subtilis, B. siamensis, B. pumilus, B. fusiformis, B. vanillea | Produce β-D-glucosidase, hydrolyze this compound to vanillin. frontiersin.orgasm.orgfrontiersin.orgresearchgate.net |

| Aspergillus | A. niger, A. luchuensis | Participate in flavor formation, potential biotransformation of vanillin precursors. frontiersin.orgresearchgate.net |

| Pestalotiopsis | P. microspora | Converts this compound to vanillin and vanillyl alcohol. universiteitleiden.nl |

| Diaporthe | D. phaseolorum | Converts this compound to vanillin and vanillyl alcohol. universiteitleiden.nl |

| Fusarium | F. oxysporum | Catabolizes vanillin and its glucoside. universiteitleiden.nl |

Mechanisms of Microbial-Mediated this compound Hydrolysis and Flavor Development

The primary mechanism by which microbes contribute to flavor development is through the enzymatic hydrolysis of this compound. wikipedia.org This reaction is catalyzed by β-D-glucosidases produced by the microbial communities colonizing the vanilla beans. asm.orgnih.gov

The process begins with the disruption of plant cell walls during the initial stages of curing, which brings this compound into contact with both endogenous plant enzymes and microbial β-D-glucosidases. semanticscholar.org The microbial enzymes then cleave the glycosidic bond in the this compound molecule, releasing a glucose molecule and the aromatic compound, vanillin. wikipedia.org This hydrolysis is a critical step, as this compound itself is non-volatile and does not contribute to the aroma. wikipedia.orgsmolecule.com

Beyond the primary hydrolysis of this compound, microbial metabolism contributes to the complexity of the vanilla flavor profile through the production of other volatile compounds. asm.org For example, some Bacillus isolates have been shown to convert this compound into guaiacol, a compound with a smoky note. asm.org Other metabolites detected in cultures of Bacillus isolates include α-cubebene and β-pinene. asm.org Fungal endophytes can also metabolize vanillin further into compounds like vanillyl alcohol, which has a balsamic flavor. universiteitleiden.nl The specific aromatic compounds produced can vary depending on the microbial species present. asm.org

The following table details the key enzymatic reactions and the resulting flavor compounds.

| Substrate | Enzyme | Microbial Source | Product | Flavor Contribution |

| This compound | β-D-glucosidase | Bacillus spp., Aspergillus spp. | Vanillin, Glucose | Primary vanilla aroma. wikipedia.orgasm.org |

| This compound | Not specified | Bacillus isolates | Guaiacol | Smoky notes. asm.org |

| Vanillin | Not specified | Pestalotiopsis microspora | Vanillyl alcohol | Balsamic flavor. universiteitleiden.nl |

Application of Microbial Co-cultures in this compound Metabolism Studies

The study of microbial interactions in complex environments like the curing of vanilla beans can be facilitated by the use of microbial co-cultures in a laboratory setting. numberanalytics.comnih.gov Co-culture techniques, which involve growing two or more microbial species together, allow for the investigation of their metabolic interactions and combined effects on this compound transformation. nih.govwur.nl

Isotopic tracing with labeled compounds like ¹³C-labeled this compound can be employed in these co-culture systems to track the metabolic fate of the precursor and identify the specific contributions of each microorganism to the final product composition. This approach provides a powerful tool to dissect the intricate metabolic network involved in vanilla flavor development and can aid in the selection of microbial consortia for enhanced and controlled vanilla curing processes. nih.gov The use of co-cultures represents a significant step towards understanding and harnessing the metabolic capabilities of microbial communities for industrial applications. wur.nl

Synthesis and Biotechnological Production Strategies for Glucovanillin

Chemical Synthesis of Glucovanillin

The chemical synthesis of this compound primarily relies on the formation of a glycosidic bond between vanillin (B372448) and a glucose derivative. This process, known as glycosylation, is a cornerstone of carbohydrate chemistry.

Glycosylation Reactions for this compound Production

A well-established method for forming the glycosidic linkage in this compound is the Koenigs-Knorr reaction. wikipedia.org This reaction involves the coupling of a glycosyl halide (a glucose molecule with a halogen atom at the anomeric carbon) with an alcohol, which in this case is the hydroxyl group of vanillin. wikipedia.org

The reaction typically proceeds as follows:

Preparation of the Glycosyl Donor : A protected form of glucose, often acetylated to prevent unwanted side reactions at its hydroxyl groups, is treated with a hydrogen halide (like hydrogen bromide) to form an acetobromoglucose. This molecule serves as the glycosyl donor.

Glycosylation Step : The acetobromoglucose is then reacted with vanillin in the presence of a promoter, commonly a silver or mercury salt. wikipedia.org The promoter facilitates the departure of the bromide ion, leading to the formation of an oxocarbenium ion intermediate.

Nucleophilic Attack : The hydroxyl group of vanillin acts as a nucleophile, attacking the anomeric carbon of the oxocarbenium ion to form the glycosidic bond.

Deprotection : The final step involves the removal of the acetyl protecting groups from the glucose moiety to yield this compound.

The stereochemistry of the newly formed glycosidic bond is influenced by the neighboring group participation of the protecting group at the C2 position of the glucose donor. wikipedia.org Ester protecting groups, like acetyl groups, typically lead to the formation of a 1,2-trans glycosidic linkage, which in the case of glucose results in the β-anomer, the naturally occurring form of this compound. wikipedia.org

Optimization of Synthetic Reaction Conditions

The efficiency and stereoselectivity of this compound synthesis via reactions like the Koenigs-Knorr method are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired β-glucovanillin isomer.

Key parameters for optimization include:

Promoters : While classic Koenigs-Knorr reactions use silver carbonate or silver oxide, a variety of other promoters, including heavy metal salts like mercuric bromide, mercuric cyanide, and cadmium carbonate, have been employed to improve yields and reaction rates. wikipedia.orgnih.govresearchgate.net More modern approaches have explored the use of catalytic amounts of Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in conjunction with traditional promoters to dramatically accelerate the reaction. nih.gov

Solvents : The choice of solvent can significantly impact the reaction's outcome. Low-polarity solvents such as dichloromethane (B109758) are commonly used. slideshare.net Studies on boronic acid-catalyzed Koenigs-Knorr reactions have identified acetonitrile (B52724) as an optimal solvent in certain systems. slideshare.net

Temperature : Glycosylation reactions are sensitive to temperature. The reaction temperature must be carefully controlled to ensure the stability of the reactants and intermediates while achieving a reasonable reaction rate.

Protecting Groups : The nature of the protecting groups on the glycosyl donor influences its reactivity. For instance, in TMSOTf-catalyzed reactions, benzoylated glycosyl bromides have been found to be much more reactive than their benzylated counterparts. nih.gov

| Parameter | Examples/Variations | Impact on Synthesis |

|---|---|---|

| Promoter | Silver Carbonate, Silver Oxide, Mercuric Cyanide, Cadmium Carbonate, TMSOTf | Affects reaction rate, yield, and can influence stereoselectivity. |

| Solvent | Dichloromethane, Acetonitrile | Impacts solubility of reactants and can influence reaction pathway and efficiency. |

| Protecting Groups | Acetyl, Benzoyl, Benzyl | Influences donor reactivity and stereochemical outcome through neighboring group participation. |

| Temperature | Typically controlled from low to ambient temperatures | Affects reaction kinetics and stability of intermediates. |

Biotechnological Approaches for this compound Production

Biotechnological methods offer a promising and sustainable alternative to chemical synthesis for producing this compound. These approaches utilize engineered microorganisms or isolated enzymes to perform the glycosylation of vanillin.

Engineered Microbial Cell Factories for this compound Biosynthesis (e.g., Saccharomyces cerevisiae, Escherichia coli)

The development of engineered microbial strains capable of producing this compound has gained significant attention. The primary strategy involves introducing a gene encoding a glycosyltransferase, an enzyme that catalyzes the transfer of a sugar moiety to an acceptor molecule, into a suitable microbial host.

Saccharomyces cerevisiae (Baker's Yeast): S. cerevisiae is a well-established host for biotechnological production due to its robustness and GRAS (Generally Recognized as Safe) status. Researchers have successfully engineered this yeast to produce high titers of this compound. A key advantage of this approach is that glycosylation detoxifies vanillin, which can be inhibitory to yeast cells at high concentrations, thereby allowing for greater product accumulation. acs.org

Key engineering strategies in S. cerevisiae include:

Expression of UDP-Glycosyltransferases (UGTs) : Genes encoding UGTs, which use UDP-glucose as the sugar donor, are introduced into the yeast. These enzymes efficiently convert vanillin to this compound. acs.org

Pathway Engineering for Precursor Supply : The yeast's native metabolic pathways can be engineered to increase the intracellular supply of both vanillin (from glucose) and the UDP-glucose donor, thereby channeling more flux towards this compound. acs.org

Elimination of Competing Pathways : To prevent the degradation of the product, endogenous genes encoding enzymes that can hydrolyze this compound are knocked out. acs.org

Through these strategies, engineered S. cerevisiae strains have achieved remarkable this compound titers, reaching up to 1339.5 mg/L in shake flasks and 7476.5 mg/L in fed-batch bioreactors from glucose. acs.org

Escherichia coli : E. coli is another widely used microbial chassis for metabolic engineering due to its rapid growth and well-understood genetics. While much of the research in E. coli has focused on the production of vanillin from precursors like ferulic acid or glucose, these strains provide a strong foundation for this compound production. researchgate.netnih.govnih.gov The subsequent step of glycosylation can be achieved by introducing a suitable glycosyltransferase gene into a vanillin-producing E. coli strain.

Strategies to enhance production in E. coli often focus on:

Optimizing Vanillin Biosynthesis : Enhancing the expression of genes involved in the conversion of substrates like ferulic acid to vanillin. researchgate.netnih.gov

Co-expression of Glycosyltransferases : Introducing a gene for a glycosyltransferase to convert the produced vanillin into this compound, which can also mitigate vanillin toxicity.

Process Optimization : Fine-tuning fermentation conditions such as pH, temperature, and nutrient feeding to maximize biomass and product yield. nih.govnih.gov

| Microorganism | Key Engineering Strategies | Reported this compound Titer |

|---|---|---|

| Saccharomyces cerevisiae | - Expression of UDP-glycosyltransferase (UGT)

| Up to 7476.5 mg/L in a 5-L bioreactor acs.org |

| Escherichia coli | - Engineering of pathways for vanillin production from ferulic acid or glucose

| High titers of vanillin (precursor) reported, e.g., 1.1 g/L from ferulic acid researchgate.net |

Enzymatic Biotransformation Systems for this compound Synthesis

In vitro enzymatic systems provide a cell-free approach to this compound synthesis. This method involves the use of isolated and often purified enzymes to catalyze the glycosylation of vanillin. This approach offers several advantages, including higher reaction specificity, easier product purification, and the absence of cellular toxicity issues.

The primary enzymes used for this purpose are glycosyltransferases . Specifically, UDP-glycosyltransferases (UGTs) are highly effective as they utilize the high-energy sugar donor UDP-glucose, making the reaction thermodynamically favorable. nih.gov Plant-derived UGTs have shown particular promise due to their natural role in the glycosylation of secondary metabolites like vanillin. nih.gov

Another class of enzymes, α-glucosidases , can also be used. researchgate.net While their primary function is to hydrolyze glycosidic bonds, under certain conditions (e.g., high substrate concentrations), they can be driven to catalyze the reverse reaction, known as transglycosylation, to synthesize glucosides. However, this process can be less efficient and may lead to lower yields compared to UGTs due to the competing hydrolytic activity of the enzyme. researchgate.net

Cultured plant cells, such as those from Eucalyptus perriniana, which contain a suite of glycosylating enzymes, have also been utilized as a whole-cell biocatalyst system for the biotransformation of vanillin into this compound. nih.gov

Strategies for Substrate Utilization and Yield Enhancement in Biotechnological Processes

A major challenge in the microbial production of aromatic compounds is the toxicity of the product to the host cells. Vanillin is known to be inhibitory to the growth of both S. cerevisiae and E. coli. Glycosylation of vanillin to this compound is a highly effective in situ detoxification and product trapping strategy. acs.org Since this compound is non-toxic, its formation allows the fermentation to proceed to higher product concentrations than would be possible for vanillin alone. acs.org

Further strategies to enhance yield include:

Fed-Batch Fermentation : This technique involves the controlled feeding of substrates (like glucose) and precursors into the bioreactor throughout the fermentation process. This maintains optimal nutrient levels, prevents the accumulation of inhibitory byproducts, and allows for high cell densities, ultimately leading to higher product titers. In engineered S. cerevisiae, a fed-batch strategy was crucial for achieving a this compound concentration of 7476.5 mg/L. acs.org

Co-utilization of Substrates : Lignocellulosic biomass is a rich source of various sugars and aromatic compounds. Engineering microbial hosts to simultaneously utilize multiple substrates derived from this renewable feedstock, such as glucose, xylose, and ferulic acid, can improve the economic viability and sustainability of the process. An engineered S. cerevisiae strain was able to co-convert multiple substrates, achieving a this compound titer of 1745.5 mg/L. acs.org

Optimization of Fermentation Conditions : Systematically optimizing parameters such as pH, temperature, and aeration is critical for maximizing both cell growth and enzymatic activity. For instance, in E. coli systems producing vanillin, adjusting the pH of the bioconversion buffer to alkaline conditions (pH 9.0) significantly increased the substrate consumption rate and product yield. nih.govnih.gov

Metabolic Engineering for Cofactor Supply : The enzymatic reactions in the biosynthetic pathways often require cofactors such as NADPH and S-adenosylmethionine (SAM). Engineering the host's metabolism to increase the intracellular availability of these cofactors can boost the efficiency of the production pathway. researchgate.net

Advanced Analytical and Characterization Techniques for Glucovanillin Research

Extraction Methodologies from Biological Matrices

Effective extraction is the primary step in the analysis of glucovanillin, aiming to isolate the compound from the plant matrix with high efficiency and purity. The choice of method depends on the sample type, the desired purity, and the scale of the operation.

Traditional solvent-based methods are widely used for the extraction of this compound and related phenolic compounds from vanilla pods. These techniques rely on the principle of dissolving the target compounds in a suitable solvent.

Soxhlet extraction is a classic and exhaustive method that ensures a high recovery of this compound. One study noted that a 24-hour Soxhlet extraction using 47.5% ethanol (B145695) was satisfactory for extracting this compound from cured vanilla beans. The process involves continuous washing of the plant material with a refluxing solvent, which allows for a thorough extraction. However, the prolonged exposure to heat can potentially degrade thermolabile compounds.

Maceration is a simpler technique involving soaking the plant material in a solvent for a specific period. Research has shown that maceration with 80% methanol (B129727) can be effective for vanillin (B372448) extraction. While generally less efficient than Soxhlet, maceration is less harsh and can be suitable for smaller-scale extractions. Comparative studies have indicated that maceration yields can be modest and are highly dependent on the solvent used researchgate.net. For instance, extractions using 75% and 95% ethanol were able to extract esters and carboxylic acids from vanilla pods, which were not identified in 35% ethanol extracts mdpi.com.

Modern techniques such as Accelerated Solvent Extraction (ASE) have been shown to be as efficient as Soxhlet but require significantly less time and solvent researchgate.net. Supercritical fluid extraction (SFE) using carbon dioxide and ethanol is another advanced, non-toxic method for isolating compounds from natural products.

| Technique | Solvent | Key Findings/Efficiency | Reference |

|---|---|---|---|

| Soxhlet Extraction | 47.5% Ethanol | Considered a satisfactory and efficient method for this compound recovery. | researchgate.net |

| Maceration | 80% Methanol | Effective for vanillin; yields are generally modest and solvent-dependent. | researchgate.net |

| Maceration | 75% & 95% Ethanol | Extracted a broader range of compounds (esters, carboxylic acids) compared to 35% ethanol. | mdpi.com |

| Accelerated Solvent Extraction (ASE) | Ethanol | Determined to be an efficient method, comparable to Soxhlet but faster. | researchgate.net |

Enzyme-assisted extraction (EAE) is an advanced technique that utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular compounds like this compound. This method can significantly improve extraction yields and reduce the reliance on harsh organic solvents.

The primary mechanism involves the enzymatic hydrolysis of cell wall components such as cellulose (B213188) and pectin (B1162225). Commercial enzyme preparations like Viscozyme (containing pectinase (B1165727) and cellulase) and Celluclast are often employed. One study demonstrated a two-step enzymatic reaction using these enzymes, which resulted in a vanillin yield 3.13 times higher than that obtained with the conventional Soxhlet method nih.gov. The process involves incubating the chopped vanilla pods in an aqueous suspension with the enzymes, followed by ethanol addition to halt the reaction and extract the released compounds.

Another approach uses pectinase from Aspergillus niger to hydrolyze the pectin that compartmentalizes this compound and the endogenous β-glucosidase enzyme. This allows for the natural hydrolysis of this compound to vanillin, with studies showing that this method can increase the final vanillin yield by over 130% compared to traditional curing processes mdpi.comresearchgate.net. Research indicates that EAE can lead to the release of over 82% of the theoretically available vanillin from its this compound precursor nih.govresearchgate.net.

To maximize the recovery of this compound (often measured as the final vanillin yield after hydrolysis), the parameters of the extraction process must be carefully optimized. Response Surface Methodology (RSM) is a common statistical tool used for this purpose.

For enzyme-assisted extraction, key variables include enzyme concentration, temperature, pH, and reaction time.

Enzyme Amount: The concentration of the enzyme must be sufficient to degrade the cell wall components effectively. However, beyond a certain point, increasing the enzyme amount may not significantly improve the yield.

Temperature: Temperature affects both the enzyme's activity and the mass transfer of the target compounds. For pectinase, the optimal temperature is typically between 45-55°C. Temperatures above this range can lead to enzyme denaturation and a decreased yield nih.gov.

pH: Enzyme activity is highly dependent on the pH of the medium. For pectinase-assisted extraction of vanillin, the optimal pH has been identified as 4.2. A significant decrease in yield is observed at higher or lower pH values mdpi.comnih.gov.

Time: The duration of the enzymatic reaction is crucial. The yield generally increases with time up to a certain point, after which it plateaus.

A study optimizing pectinase-assisted extraction identified the ideal conditions as an enzyme amount of 84.2 mg, a temperature of 49.5°C, a time of 7.1 hours, and a pH of 4.2, which resulted in a vanillin yield of 4.63% mdpi.comresearchgate.net. Another optimization study using cellulase (B1617823) found the best conditions to be a 6-hour heating time at 60°C with 33.5 mL of enzyme solution, yielding 7.62 mg/g of vanillin mdpi.comnih.gov.

| Parameter | Range Studied | Optimal Condition | Effect on Vanillin/Glucovanillin Yield | Reference |

|---|---|---|---|---|

| Enzyme Amount (Pectinase) | - | 84.2 mg | Yield increases up to an optimal concentration, then plateaus. | mdpi.comresearchgate.net |

| Temperature | 20 - 90 °C | 49.5 °C | Yield increases up to ~50°C and then rapidly decreases due to enzyme denaturation. | mdpi.comresearchgate.netnih.gov |

| Time | 1 - 16 h | 7.1 h | Yield increases with time, reaching a maximum before leveling off. | mdpi.comresearchgate.netnih.gov |

| pH | 2.5 - 8.0 | 4.2 | Yield is maximal at pH ~4.0-4.2 and decreases significantly in more acidic or alkaline conditions. | mdpi.comnih.gov |

Chromatographic Separation and Quantification

Once extracted, this compound and related compounds must be separated from other components in the extract for accurate quantification. Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard technique for this purpose.

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is the method of choice for analyzing vanilla extracts due to its high resolution, sensitivity, and accuracy. For this compound analysis, a UV detector is commonly used, with a detection wavelength set at 280 nm, where phenolic compounds exhibit strong absorbance mdpi.comufrgs.brugm.ac.id. The technique allows for the simultaneous determination of this compound, vanillin, vanillic acid, p-hydroxybenzaldehyde, and other related phenolic compounds, which is crucial for quality assessment and authenticity studies of vanilla extracts nih.gov.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound. In this technique, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being more polar than vanillin, will elute earlier from the column.

Method development involves optimizing several parameters to achieve good separation (resolution), sharp peaks, and a reasonable analysis time. Key parameters include:

Stationary Phase: Octadecylsilane (C18) bonded to silica (B1680970) particles is the most widely used stationary phase, offering excellent separation for a wide range of phenolic compounds ufrgs.brugm.ac.id.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724). To improve peak shape and resolution, the aqueous phase is often acidified with acetic acid or phosphoric acid mdpi.comufrgs.brresearchgate.net. A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to separate compounds with a wide range of polarities effectively.

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency. Typical flow rates range from 0.8 to 2.25 mL/min mdpi.comresearchgate.net.

Validation of the developed HPLC method is essential to ensure its reliability. This involves demonstrating specificity, linearity, precision, accuracy, and robustness according to established guidelines. A validated method ensures that the results are consistent and reproducible, which is critical for routine quality control of vanilla extracts.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | C18 | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: Water (A) & Methanol (B), both with 0.5% acetic acid | Gradient: Methanol & Water (pH 4 with acetic acid) | Methanol - acidified water (10:90) | Gradient: Water, Methanol & acidified water (H3PO4) |

| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min | ~4.0 mL/min | 2.25 mL/min |

| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm | DAD at 230, 254, 280 nm |

| Reference | ufrgs.br | mdpi.com | ugm.ac.id | researchgate.net |

Biological Activity Investigations of Glucovanillin Non Clinical Contexts

Role in Plant Metabolism Beyond Vanillin (B372448) Precursor

In plants, particularly in the vanilla orchid (Vanilla planifolia), glucovanillin is a key intermediate metabolite in the biosynthesis of vanillin. mdpi.com It serves as a biologically inactive, stable storage compound, accumulating in the green pods. wikipedia.orgmdpi.com The biosynthesis of vanillin is a complex process, and this compound represents a crucial step in the pathway. mdpi.com Its concentration increases significantly as the vanilla bean develops, reaching a peak before the curing process begins. mdpi.com During curing, the enzyme β-glucosidase hydrolyzes this compound to release the free, aromatic vanillin. wikipedia.orgcirad.fr

While its primary documented role is as a vanillin precursor, its presence in significant quantities suggests it may have other metabolic functions. smolecule.commdpi.com For instance, the glycosylation of vanillin to form this compound may serve as a detoxification mechanism for the plant, sequestering the more reactive aldehyde, vanillin. The accumulation of this compound is part of a sophisticated metabolic network within the plant, interconnected with various biosynthetic pathways, including those for amino acids and other secondary metabolites. mdpi.com

Studies on Antioxidant Properties

This compound has demonstrated notable antioxidant activity in various research settings. smolecule.com This property is attributed to its chemical structure, which allows it to scavenge free radicals. Studies suggest that these antioxidant effects may contribute to its potential applications in various fields. smolecule.com Vanillin itself is recognized as an antioxidant capable of protecting against lipid peroxidation and DNA damage induced by reactive oxygen species. researchgate.net Research into this compound and its derivatives has sought to understand and potentially enhance this antioxidant capacity. mdpi.com

The antioxidant potential of this compound and related compounds has been quantified using several in vitro assays. These models are essential for determining the compound's ability to neutralize various types of free radicals.

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: This method measures the ability of an antioxidant to donate an electron to the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: This assay is based on the reduction of the ABTS radical cation.

Nitric oxide radical inhibition assay: This test evaluates the compound's ability to scavenge nitric oxide radicals. mdpi.com

Lipid peroxidation inhibition assay: This assay assesses the ability of a compound to prevent the oxidative degradation of lipids. mdpi.com

Table 1: In Vitro Antioxidant Activity of this compound

| Assay Type | IC50 Value (mg/mL) | Reference |

| DPPH | 0.45 | |

| ABTS | 0.30 |

IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity.

Studies on vanillin derivatives have shown that modifications to the parent structure can significantly influence antioxidant activity. For example, the creation of vanillic dimers through oxidative coupling has been shown to produce compounds with superior or comparable antioxidant capacity to vanillin. mdpi.com

Research into Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, although it is generally considered to have weak antibacterial activity on its own. wikipedia.orgontosight.ai However, it has served as a lead compound for the development of more potent antimicrobial agents. wikipedia.org The antimicrobial potential of vanillin and its derivatives is well-documented, with effects observed against a range of microorganisms, including food-related bacteria. nih.govjournalagent.com The mechanism of action often involves disruption of the cytoplasmic membrane. nih.gov

Recognizing the modest antimicrobial activity of this compound itself, researchers have synthesized a series of derivatives to enhance its efficacy. These studies have yielded compounds with improved and broader-spectrum antibacterial activities.

A notable study focused on the synthesis of this compound derivatives by coupling 2,4- and 3,5-dichlorophenylamino groups to the this compound moiety. researchgate.netnih.gov These derivatives exhibited significant antibacterial activity against both reference and multidrug-resistant (MDR) strains of several pathogenic bacteria. researchgate.netnih.gov

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| This compound derivative with 2,4-dichlorophenylamino group (Compound 6h) | Klebsiella pneumoniae (including MDR strains) | 128-256 | researchgate.netnih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 128-256 | researchgate.netnih.gov | |

| Vancomycin-resistant Enterococcus faecium (VRE) | 128-256 | researchgate.netnih.gov | |

| This compound derivative with 3,5-dichlorophenylamino group (Compound 8d) | Klebsiella pneumoniae (including MDR strains) | 128-256 | researchgate.netnih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 128-256 | researchgate.netnih.gov | |

| Vancomycin-resistant Enterococcus faecium (VRE) | 128-256 | researchgate.netnih.gov |

These findings underscore the potential of using this compound as a scaffold for developing new antibacterial agents to combat the growing threat of antimicrobial resistance. researchgate.netnih.gov

Enzymatic Inhibition Studies (e.g., Lipase (B570770) Activity)

This compound has been identified as a potential inhibitor of lipase, an enzyme that plays a crucial role in the metabolism of fats. chemondis.commedchemexpress.com Specifically, it has shown inhibitory activity against the lipase from Acinetobacter radioresistens. medchemexpress.commedchemexpress.com

In a comparative study, this compound demonstrated a more potent inhibitory effect on this bacterial lipase than oleic acid, a known lipase inhibitor. researchgate.net Molecular docking studies predicted a strong binding affinity for this compound to the lipase, which was supported by in vitro lipase assays showing a significant reduction in enzyme activity. researchgate.net

Table 3: Lipase Inhibition by this compound

| Compound | Target Enzyme | IC50 (mM) | Finding | Reference |

| This compound | Lipase from Acinetobacter radioresistens | 13 | More potent inhibitor than oleic acid. | researchgate.net |

| Oleic Acid (Standard Inhibitor) | Lipase from Acinetobacter radioresistens | 27 | - | researchgate.net |

The ability of this compound to inhibit lipase suggests its potential for further investigation in contexts where lipase activity is a target.

General Interactions with Biological Systems

The primary interaction of this compound within biological systems is its hydrolysis by β-glucosidase enzymes. cirad.fr This enzymatic reaction, which cleaves the glycosidic bond to release glucose and free vanillin, is fundamental to the curing of vanilla beans. cirad.fr This process can be mediated by endogenous plant enzymes as well as by microbial enzymes, such as those from Bacillus species that colonize the beans during curing. frontiersin.org

Beyond this enzymatic cleavage, the biological interactions of this compound are largely related to the activities of its constituent parts post-hydrolysis, or to the activities of its synthetic derivatives. For instance, while this compound itself has limited direct biological effects, its hydrolysis product, vanillin, interacts with various molecular targets, contributing to its known antioxidant and antimicrobial properties. Research has also explored the potential for this compound to be used in drug delivery systems, leveraging its chemical properties to improve the solubility and bioavailability of other compounds. smolecule.com

Chemical Modification and Derivative Research of Glucovanillin

Synthetic Approaches for Glucovanillin Derivatives

The synthesis of this compound derivatives often begins with this compound itself or by modifying vanillin (B372448) and subsequently introducing a glucose moiety. A common strategy involves the reductive amination of vanillin with various primary amines, followed by glycosylation to yield the final this compound derivatives. researchgate.net

Enzymatic synthesis is another key approach. Glycosyltransferases are utilized to attach a glucose molecule to a modified vanillin aglycone. smolecule.com This method is valued for its mild reaction conditions. Biotechnological methods using engineered microorganisms, such as Saccharomyces cerevisiae, have also been developed for the industrial production of this compound and its derivatives. These modified organisms are equipped with the necessary enzymes to convert vanillin into its glucoside form.

A study inspired by natural products aimed to generate a series of this compound derivatives to explore their antibacterial potential. researchgate.netnih.gov This involved coupling different substituted phenylamino (B1219803) groups to the this compound moiety. researchgate.net The synthesis of various vanillin-derived glucoside ω-esters has also been achieved through the direct glycosylation of vanillin-based aglycones or the late-stage derivatization of vanilloloside. researchgate.net

Table 1: Synthetic Methods for this compound Derivatives

| Method | Description | Key Reagents/Systems |

| Chemical Synthesis | Multi-step chemical reactions to modify the vanillin core and/or the glucose moiety. | Vanillin, primary amines, reducing agents (e.g., sodium borohydride), glycosylating agents. researchgate.net |

| Enzymatic Synthesis | Use of enzymes to catalyze the formation of glycosidic bonds. | Glycosyltransferases, suitable glycosyl donors and acceptors. smolecule.com |

| Microbial Production | Utilization of genetically engineered microorganisms for biosynthesis. | Engineered Saccharomyces cerevisiae expressing glycosyltransferase enzymes. |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent compounds. Research has shown that specific structural features are key to the antibacterial activity of these derivatives.

One study that synthesized a series of this compound derivatives found that the presence of halogen atoms, specifically chlorine, on the phenylamino group significantly enhanced antibacterial activity. researchgate.net Derivatives containing 2,4- and 3,5-dichlorophenylamino groups coupled to a this compound moiety exhibited the most promising antibacterial activities against multidrug-resistant (MDR) bacteria. researchgate.netnih.gov

These findings underscore the importance of certain molecular characteristics for antibacterial efficacy:

Halogens: The inclusion of halogens like chlorine can increase activity. researchgate.netnih.gov

Protonatable Amino Groups: The presence of amino groups that can be protonated is considered essential. researchgate.netnih.gov

Molecular Size: A smaller molecular size is often correlated with better antibacterial potential. researchgate.netnih.gov

Table 2: SAR Findings for Antibacterial this compound Derivatives

| Derivative Feature | Impact on Antibacterial Activity | Example Compounds | Target Pathogens |

| 2,4-Dichlorophenylamino Group | Optimum activity | Compound 6h | Klebsiella pneumoniae, MRSA, VRE researchgate.netnih.gov |

| 3,5-Dichlorophenylamino Group | Optimum activity | Compound 8d | Klebsiella pneumoniae, MRSA, VRE researchgate.netnih.gov |

MRSA: Methicillin-resistant Staphylococcus aureus VRE: Vancomycin-resistant Enterococcus faecium

The minimum inhibitory concentrations (MIC) for these optimal derivatives were in the range of 128-256 μg/mL against both reference and MDR strains. researchgate.netnih.gov

Exploration of Functionalized this compound Analogues

The exploration of functionalized this compound analogues aims to develop compounds with improved or novel biological activities. By introducing different functional groups to the this compound scaffold, researchers can modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Research efforts have focused on creating analogues with enhanced antibacterial properties. researchgate.net The synthesis of this compound derivatives with various substitutions on a phenylamino ring is a prime example of this exploration. researchgate.net The moderate, broad-spectrum activity of the dichlorophenylamino-glucovanillin analogues suggests they are suitable leads for further optimization to improve their antibacterial strength. researchgate.netnih.gov

The synthesis of a series of phenolic glycoside esters, such as saccharumoside-B and its analogues, through methods like the Koenigs-Knorr reaction, further illustrates the functionalization approach. researchgate.net While not all are direct this compound analogues, they share the core concept of modifying a phenolic glycoside to explore new biological functions, including antiproliferative effects against cancer cells. researchgate.net

The creation of vanillin-derived glucoside ω-esters is another area of exploration. researchgate.net These functionalized analogues are synthesized from vanillin as the starting aromatic precursor, highlighting a divergent approach to creating a library of related compounds for biological screening. researchgate.net

Advanced Research Directions and Future Prospects for Glucovanillin Studies

Metabolic Engineering for Optimized Glucovanillin Accumulation or Conversion

Metabolic engineering offers powerful strategies to enhance the production of this compound, either as a final product or as a stable intermediate to bypass the toxicity associated with free vanillin (B372448) in microbial hosts. mdpi.comgoogle.com A key approach involves the heterologous expression of biosynthetic genes in robust microbial chassis like Escherichia coli and Saccharomyces cerevisiae. mdpi.commdpi.com By converting vanillin to this compound, engineered microbes can accumulate higher total vanillin equivalents, as the glycosylated form is less inhibitory to cellular processes. acs.org

Key metabolic engineering strategies include:

Pathway Implementation and Optimization : Researchers are designing and implementing novel biosynthetic pathways, both CoA-dependent and independent, to convert precursors like ferulic acid or glucose into vanillin and subsequently into this compound. mdpi.comencyclopedia.pub This involves introducing and optimizing the expression of key enzymes such as feruloyl-CoA synthetase (FCS), enoyl-CoA hydratase/aldolase (ECH), and UDP-glucosyltransferases (UGTs). mdpi.comontosight.ai

Mitigation of Product Toxicity : Glycosylation of vanillin to form this compound is a prime strategy to overcome product feedback inhibition. acs.org Deleting genes for endogenous hydrolases that could break down the accumulated this compound further stabilizes the product. acs.org

Enhancing Precursor Supply : Engineering the host's central metabolism to increase the availability of precursors like p-coumaric acid and ferulic acid is critical for high-yield production. mdpi.com

Host Strain Improvement : Developing microbial platforms with inherent tolerance to aromatic aldehydes is a significant area of research. mdpi.com Techniques such as combinatorial gene deletion and adaptive laboratory evolution are used to create more robust production strains. mdpi.com

Recent advances have demonstrated the potential of these strategies. For instance, an engineered S. cerevisiae strain, by glycosylating vanillin, achieved a this compound titer of 1745.5 mg/L through the co-conversion of multiple substrates derived from lignocellulose. acs.org

| Microorganism | Engineering Strategy | Precursor | Product Titer | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Redesigned de novo pathway, glycosylation of vanillin, promoter optimization | Glucose, p-coumaric acid, ferulic acid, vanillic acid | 1745.5 mg/L this compound | acs.org |

| Escherichia coli | Introduction of CoA-independent pathway (FDC and CSO enzymes) | Ferulic Acid | 6.8 mM Vanillin | mdpi.com |

| Pseudomonas putida KT2440 | Genetic optimization to convert ferulic acid to vanillin | Ferulic Acid | Up to 1.27 g/L Vanillin | mdpi.com |

| Saccharomyces cerevisiae | Multidimensional engineering of de novo synthesis pathway | Glucose | 365.6 mg/L Vanillin | acs.org |

Deeper Elucidation of Regulatory Networks in this compound Biosynthesis and Hydrolysis

A comprehensive understanding of the regulatory networks governing this compound metabolism in Vanilla planifolia is essential for targeted crop improvement and advanced metabolic engineering. mdpi.com The biosynthesis and subsequent hydrolysis of this compound are tightly controlled processes, regulated at the genetic, enzymatic, and spatial levels within the vanilla pod. nih.govcirad.fr

Future research will likely focus on:

Transcriptional Regulation : Identifying and characterizing transcription factors that control the expression of genes in the vanillin pathway is a key priority. mdpi.com Studies have already implicated MYB transcription factors as crucial regulators. mdpi.com Integrated analyses combining transcriptomics and metabolomics (WGCNA) are powerful tools for pinpointing gene clusters and regulatory elements that are co-expressed with this compound accumulation during pod development. mdpi.com

Spatial and Temporal Dynamics : The synthesis of this compound and the activity of its hydrolyzing enzyme, β-glucosidase, are localized to specific tissues and cell types within the vanilla pod, such as the placental tissue and secretory papillae. nih.govcirad.fr Advanced imaging techniques can provide a more detailed map of where biosynthesis, storage, and hydrolysis occur, clarifying the mechanisms that prevent premature hydrolysis in the living plant. cirad.frnih.gov

Enzymatic Control : While the role of β-glucosidase in hydrolyzing this compound during the curing process is known, the precise regulation of its activity is still being explored. nih.govmdpi.com Research into how factors like pH and subcellular compartmentalization control the interaction between the enzyme and its substrate is needed. nih.govoup.com The initial glucosylation step itself is also not fully defined; it is unclear whether vanillin is the primary substrate for glucosylation or if glucosylation occurs earlier in the pathway, for example, at the level of ferulic acid. cirad.frnih.gov

Refinement and Scaling-Up of Biotechnological Production Processes

Translating laboratory success in this compound production to an industrial scale presents significant challenges that require further research and refinement. mdpi.comcore.ac.uk While biotechnological methods offer a promising "natural" alternative to synthetic vanillin, process optimization is key to economic viability. core.ac.ukunitus.it

Key areas for future development include:

Bioreactor Optimization : Scaling up fermentation requires optimizing bioreactor design and operating conditions, such as aeration, pH, and nutrient feeding strategies, to maximize cell density and productivity. mdpi.comgoogle.com

Process Integration : The development of integrated bioprocesses, such as two-phase fermentation systems where a resin is used to continuously remove vanillin from the culture medium, can mitigate toxicity and dramatically increase total yields. researchgate.net

Substrate Cost and Availability : The use of inexpensive and abundant feedstocks, such as glucose or crude lignocellulosic hydrolysates, is a primary goal. acs.orgcore.ac.uk This requires engineering microbial strains capable of efficiently utilizing these complex substrate mixtures. acs.org

The ultimate goal is to create a robust, scalable, and economically competitive bioprocess that can supplement or replace traditional sources of natural vanillin. unitus.it

Discovery and Characterization of Novel Enzymatic Biocatalysts for this compound Transformations

The discovery of novel enzymes with improved efficiency, stability, and specificity is a cornerstone of advancing this compound biotechnology. nih.goveuropa.eu These biocatalysts are critical for both the synthesis of this compound and its conversion to vanillin. nih.govresearchgate.net

Future research directions include:

Mining for Novel Glucosyltransferases : The UDP-glycosyltransferase (UGT) family of enzymes is vast, and mining plant genomes and microbial metagenomes could uncover novel UGTs with superior activity towards vanillin. ontosight.aiebi.ac.ukscribd.com The ideal enzyme would exhibit high specificity for vanillin and utilize common sugar donors efficiently. ontosight.ai

Improving Precursor Conversion : The development of novel enzyme cascades for converting substrates like ferulic acid into vanillin is an active area of research. encyclopedia.pubnih.gov For example, a CoA-independent pathway using a ferulic acid decarboxylase (Fdc) and a carotenoid oxygenase (Cso2) has been successfully demonstrated. mdpi.comencyclopedia.pub Immobilizing these enzymes can enhance their stability and allow for repeated use in biocatalytic reactors. nih.gov

Advanced Hydrolytic Enzymes : For applications requiring the conversion of this compound to vanillin, there is interest in discovering new β-glucosidases. researchgate.netresearchgate.net Enzymes from extremophilic organisms, for example, may offer enhanced stability under industrial process conditions. researchgate.net Bacillus species isolated from vanilla beans have been shown to produce β-d-glucosidases that effectively hydrolyze this compound. mdpi.comresearchgate.net

| Enzyme Class | Specific Enzyme Example | Function | Source Organism | Reference |

|---|---|---|---|---|

| Oxygenase | Cso2 | Converts 4-vinylguaiacol to vanillin | Caulobacter segnis | encyclopedia.pubnih.gov |

| Carboxy-Lyase | Fdc | Converts ferulic acid to 4-vinylguaiacol | Bacillus pumilus | encyclopedia.pub |

| UDP-Glycosyltransferase (UGT) | UGT84A family | Catalyzes esterification of UDP-glucose and hydroxybenzoic acids | Eucalyptus camaldulensis | nih.gov |

| Hydratase/Lyase | ECH | Converts feruloyl-CoA to vanillin (CoA-dependent pathway) | Pseudomonas fluorescens | mdpi.commdpi.com |

| β-Glucosidase | β-d-glucosidase | Hydrolyzes this compound to vanillin and glucose | Vanilla planifolia, Bacillus spp. | nih.govnih.govresearchgate.net |

| Carboxylic Acid Reductase | CAR | Reduces vanillic acid to vanillin | Nocardia iowensis | mdpi.comnih.gov |

Exploration of this compound as a Research Tool and Chemical Standard

Beyond its role in flavor production, purified this compound is an indispensable tool for research and quality control. biosynth.com The availability of synthetic this compound as a reference standard provides a reliable and pure compound for a variety of scientific applications where consistency is crucial. biosynth.comlgcstandards.com

Key applications include:

Analytical Standard : this compound serves as a primary chemical standard for the quantitative analysis of vanilla beans and their extracts using methods like High-Performance Liquid Chromatography (HPLC). wordpress.com This allows for the accurate determination of curing efficiency and the potential vanillin yield of a given batch of beans. wordpress.com

Enzyme Substrate : It is the natural substrate used in biochemical assays to discover and characterize the activity of enzymes like β-glucosidases. nih.gov Such studies are fundamental to understanding the kinetics and substrate specificity of these enzymes, which is vital for both plant biology and industrial applications. nih.govwordpress.com

Biochemical Pathway Elucidation : Using labeled forms of this compound or its precursors in tracer studies helps to unravel the complex biosynthetic and catabolic pathways in plants and microorganisms. nih.gov It allows scientists to better understand how vanillin is synthesized, stored, and released in nature. biosynth.comnih.gov

As research progresses, the demand for high-purity this compound as a research chemical and analytical standard will continue to grow, supporting the broader efforts to understand and engineer vanilla flavor production. biosynth.comlgcstandards.com

Q & A

Q. What experimental methodologies are recommended for isolating glucovanillin from natural sources like Vanilla planifolia?

To isolate this compound, researchers should employ enzymatic hydrolysis combined with solvent extraction. Key parameters include optimizing enzyme concentration (e.g., β-glucosidase), pH (4.5–5.5), and temperature (40–50°C). Post-extraction, purification via column chromatography (e.g., silica gel or Sephadex) or HPLC with UV detection (λ = 280 nm) is critical. Validate purity using NMR (¹H/¹³C) and mass spectrometry, and quantify yield via calibration curves . Ensure reproducibility by documenting solvent ratios, incubation times, and enzyme specificity in the methods section .

Q. How can researchers quantify this compound concentrations in complex biological matrices?

Use HPLC-MS/MS for high sensitivity and specificity, especially in plant or microbial fermentation samples. Validate the method with spike-and-recovery tests (85–115% recovery) and limit of detection (LOD < 0.1 µg/mL). For rapid screening, spectrophotometric assays (e.g., Folin-Ciocalteu for phenolic content) can be paired with enzymatic hydrolysis to differentiate this compound from vanillin. Normalize data against internal standards (e.g., syringic acid) to account for matrix effects .

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s in vivo metabolic pathways?

Employ isotopic tracing (e.g., ¹³C-labeled this compound) in animal models or microbial co-cultures to track metabolic intermediates. Combine this with knockout studies (e.g., CRISPR-modified β-glucosidase in microbial hosts) to identify rate-limiting enzymatic steps. Analyze metabolites via LC-HRMS and map pathways using tools like KEGG. Address contradictory findings (e.g., competing hydrolysis vs. glycosylation pathways) by comparing kinetic parameters (Km, Vmax) across species .

Q. How can researchers assess this compound’s bioavailability and tissue distribution in preclinical studies?

Use Caco-2 cell monolayers to simulate intestinal absorption, measuring apparent permeability (Papp) and efflux ratios. In vivo, administer radiolabeled this compound to rodents and quantify biodistribution via scintillation counting or autoradiography. Account for hydrolysis by gut microbiota by comparing germ-free vs. conventional models. Validate findings with microdialysis in target tissues (e.g., liver, brain) .

Q. What strategies resolve contradictions in reported stability profiles of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies (40–70°C, pH 2–9) and monitor degradation products via UPLC-QTOF. Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways (e.g., acid-catalyzed hydrolysis vs. oxidative dimerization). Reconcile discrepancies by standardizing buffers (e.g., phosphate vs. citrate) and controlling light/oxygen exposure .

Q. How do synthetic and naturally derived this compound differ in bioactivity, and how can these differences be characterized?

Perform comparative bioassays (e.g., antioxidant: DPPH/ABTS; anti-inflammatory: TNF-α inhibition in macrophages). Use chiral chromatography to confirm stereochemical purity of synthetic analogs. Pair with metabolomics (untargeted LC-MS) to identify unintended byproducts in synthetic batches. Statistically validate differences using ANOVA with post-hoc Tukey tests .

Q. What mechanistic studies elucidate this compound’s role in modulating cellular signaling pathways (e.g., NF-κB or Nrf2)?

Use RNA-seq or phosphoproteomics to map pathway activation in treated vs. untreated cells (e.g., RAW 264.7 macrophages). Validate targets via siRNA knockdown or inhibitor assays (e.g., BAY 11-7082 for NF-κB). Include negative controls (e.g., vanillin-only treatments) to distinguish this compound-specific effects. Replicate findings in primary cells to confirm physiological relevance .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., enzyme kinetics), apply Bland-Altman plots or Deming regression to assess systematic biases. Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry vs. enzyme-coupled assays) .

- Reproducibility : Adhere to NIH guidelines for preclinical studies, including cell line authentication (STR profiling) and detailed statistical power calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products